molecular formula C18H24N2O B5812217 N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide

Katalognummer B5812217
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: PEXJPSKOAWAJAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which are being investigated for their potential in treating various neurological disorders.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. The compound has been shown to increase the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. This increase in GABA levels has been shown to have a calming effect on the brain, which may help to reduce symptoms of anxiety and prevent seizures.

Wirkmechanismus

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 works by inhibiting the activity of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting the activity of this enzyme, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 increases the levels of GABA in the brain, which can help to reduce neuronal activity and prevent seizures.
Biochemical and Physiological Effects:
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels, a decrease in glutamate levels, and a reduction in neuronal activity. These effects may help to reduce symptoms of anxiety, prevent seizures, and reduce the risk of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 is its specificity for GABA aminotransferase, which makes it a promising compound for the treatment of neurological disorders. However, one limitation of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are a number of future directions for research involving N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115, including investigating its potential in the treatment of addiction, exploring its effects on other neurotransmitters in the brain, and developing new formulations of the compound that are more soluble in water. Additionally, further research is needed to fully understand the long-term effects of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 on the brain and its potential for use in clinical settings.
In conclusion, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 is a promising compound that has gained attention in the scientific community for its potential therapeutic applications in various neurological disorders. Its ability to increase GABA levels in the brain and reduce neuronal activity make it a promising candidate for the treatment of epilepsy, addiction, and anxiety. While there are limitations to its use in certain experimental settings, further research is needed to fully understand its potential and develop new formulations of the compound.

Synthesemethoden

N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide-115 can be synthesized through a multi-step process involving the reaction of cyclohexanone and benzylamine, followed by a reduction reaction with sodium borohydride and a final reaction with ethyl chloroformate. The resulting compound is then purified through crystallization and recrystallization techniques.

Eigenschaften

IUPAC Name

N-cyclohexyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(19-17-9-5-2-6-10-17)20-13-11-16(12-14-20)15-7-3-1-4-8-15/h1,3-4,7-8,11,17H,2,5-6,9-10,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXJPSKOAWAJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.